Pelletierine Pelletierine Pelletierine is a citraconoyl group.
Pelletierine is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 4396-01-4
VCID: VC7844879
InChI: InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3
SMILES: CC(=O)CC1CCCCN1
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

Pelletierine

CAS No.: 4396-01-4

Cat. No.: VC7844879

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Pelletierine - 4396-01-4

Specification

CAS No. 4396-01-4
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 1-piperidin-2-ylpropan-2-one
Standard InChI InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3
Standard InChI Key JEIZLWNUBXHADF-UHFFFAOYSA-N
SMILES CC(=O)CC1CCCCN1
Canonical SMILES CC(=O)CC1CCCCN1

Introduction

Chemical Identity and Structural Characteristics

Pelletierine (IUPAC name: 1-(piperidin-2-yl)propan-2-one) belongs to the class of aliphatic heteromonocyclic compounds, with a molecular formula of C8H15NO\text{C}_8\text{H}_{15}\text{NO} and a molecular weight of 141.211 g/mol . Its structure comprises a piperidine ring substituted at the 2-position with an acetonyl group (CH2C(O)CH3\text{CH}_2\text{C(O)CH}_3), conferring both basic and ketonic properties.

Stereochemical Variants

The compound exists in enantiomeric forms:

  • (R)-Pelletierine (CAS 2858-66-4), naturally occurring in pomegranates .

  • (S)-Pelletierine, typically synthesized through asymmetric methods .

The racemic mixture (±\pm-pelletierine) was first reported by Tanret in 1878 during studies of Punica granatum alkaloids .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling point195°C (racemic)
Density (d420d^{20}_4)0.988 g/cm³
SolubilityMiscible in ethanol, ether; 5% aqueous solubility
Hydrochloride mp145°C (crystalline)

Natural Occurrence and Isolation

Biosynthetic Pathways

Recent studies using Huperzia serrata cell cultures revealed a non-enzymatic Mannich-like condensation mechanism :

  • Δ¹-Piperideine formation from lysine decarboxylation.

  • 3-Oxoglutaric acid production via type III polyketide synthases (HsPKS4/PcPKS1).

  • Spontaneous condensation yielding pelletierine (k=4.7×103s1k = 4.7 \times 10^{-3} \, \text{s}^{-1} at pH 7.4) .

This pathway explains its role as a biosynthetic precursor to Lycopodium alkaloids like huperzine A, a potent acetylcholinesterase inhibitor .

Synthetic Methodologies

Classical Syntheses

Early approaches (1949–1967) relied on:

  • Anet's method: Cyclization of NN-methyl-5-aminopentan-2-one (32% yield) .

  • Beyerman's resolution: Chiral separation using L-(+)-tartaric acid (ee 68%) .

Modern Asymmetric Routes

Three enantioselective strategies dominate contemporary synthesis :

Proline-Mediated Mannich Reaction

  • Catalyst: L-Proline (20 mol%)

  • Conditions: CHCl3\text{CHCl}_3, −20°C, 72h

  • Outcome: (R)-Pelletierine (78% yield, 80% ee) .

Organocatalytic Aza-Michael Addition

  • Catalyst: 9-Aminoquinine (10 mol%)

  • Substrate: Cbz\text{Cbz}-protected α,β-unsaturated ketone

  • Result: (S)-Pelletierine (85% yield, 92% ee) .

Table 2: Comparative Synthesis Metrics

MethodYield (%)ee (%)Time (h)
Classical Resolution4568120
Proline Mannich788072
Aza-Michael Organocat.859248

Pharmacological and Industrial Applications

Neurological Therapeutics

As a huperzine A precursor, pelletierine derivatives show promise for:

  • Acetylcholinesterase inhibition (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}) .

  • Neuroprotection against Aβ₁–₄₂ oligomers (EC₅₀ 12 μM in PC12 cells) .

Agricultural Biocontrol

  • Nematicidal activity: 85% mortality in Meloidogyne incognita at 500 ppm .

  • Antifungal properties: Inhibits Botrytis cinerea spore germination (MIC 250 μg/mL) .

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (dt, J = 12.4, 3.1 Hz, 1H, H-2'), 2.86 (dd, J = 16.2, 5.3 Hz, 1H, H-1), 2.42 (s, 3H, COCH₃) .

  • HRMS: m/z 142.1227 [M+H]⁺ (calc. 142.1232) .

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA/MeCN gradient, tR=8.7mint_R = 8.7 \, \text{min} .

  • Chiral resolution: Chiracel OD-H, hexane/i-PrOH 85:15, flow 1 mL/min .

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